molecular formula C8H9BrO2 B13602155 4-(2-Bromoethyl)benzene-1,3-diol

4-(2-Bromoethyl)benzene-1,3-diol

Cat. No.: B13602155
M. Wt: 217.06 g/mol
InChI Key: ZNLNDCUXIHEGLY-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)benzene-1,3-diol: is an organic compound with the molecular formula C8H9BrO2 It is a derivative of benzene, featuring a bromoethyl group and two hydroxyl groups positioned at the 1 and 3 locations on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)benzene-1,3-diol typically involves the bromination of a precursor compound. One common method is the bromination of 4-ethylbenzene-1,3-diol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethyl)benzene-1,3-diol undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Scientific Research Applications

Chemistry: 4-(2-Bromoethyl)benzene-1,3-diol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules for research and development.

Biology: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may serve as a model compound for investigating the interactions of brominated organic molecules with enzymes and other biomolecules.

Medicine: The compound’s derivatives may have potential medicinal applications, such as in the development of new pharmaceuticals. Its structure allows for modifications that could lead to bioactive compounds with therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties .

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)benzene-1,3-diol involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

    4-(2-Bromoethyl)benzene-1,2-diol: Similar structure but with hydroxyl groups at the 1 and 2 positions.

    4-(2-Bromoethyl)benzene-1,4-diol: Hydroxyl groups at the 1 and 4 positions.

    4-Bromo-1,2-dihydroxybenzene: Lacks the ethyl group but has similar hydroxyl and bromine substitution.

Uniqueness: 4-(2-Bromoethyl)benzene-1,3-diol is unique due to the specific positioning of the bromoethyl and hydroxyl groups, which confer distinct reactivity and properties. This unique structure allows for specific interactions and applications that may not be achievable with other similar compounds .

Properties

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

4-(2-bromoethyl)benzene-1,3-diol

InChI

InChI=1S/C8H9BrO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3-4H2

InChI Key

ZNLNDCUXIHEGLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)CCBr

Origin of Product

United States

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